molecular formula C14H11Cl2N3O2S B12011264 3,4-Dichloro-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide CAS No. 767335-32-0

3,4-Dichloro-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide

Cat. No.: B12011264
CAS No.: 767335-32-0
M. Wt: 356.2 g/mol
InChI Key: WMJJIXVANZPBGL-CNHKJKLMSA-N
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Description

3,4-Dichloro-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide is a complex organic compound with the molecular formula C14H11Cl2N3O2S. This compound is known for its unique structure, which includes a benzamide core substituted with dichloro groups and a thienylmethylene hydrazino moiety. It is primarily used in scientific research due to its potential biological activities and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide typically involves multiple steps. One common method includes the reaction of 3,4-dichlorobenzoyl chloride with 2-hydrazino-2-oxoethyl thiophene-2-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

3,4-Dichloro-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichloro-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide is unique due to its specific substitution pattern and the presence of the thienylmethylene hydrazino moiety.

Properties

CAS No.

767335-32-0

Molecular Formula

C14H11Cl2N3O2S

Molecular Weight

356.2 g/mol

IUPAC Name

3,4-dichloro-N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C14H11Cl2N3O2S/c15-11-4-3-9(6-12(11)16)14(21)17-8-13(20)19-18-7-10-2-1-5-22-10/h1-7H,8H2,(H,17,21)(H,19,20)/b18-7+

InChI Key

WMJJIXVANZPBGL-CNHKJKLMSA-N

Isomeric SMILES

C1=CSC(=C1)/C=N/NC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1=CSC(=C1)C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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